molecular formula C23H25N3O3 B2874400 Phenyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate CAS No. 877632-01-4

Phenyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate

Cat. No.: B2874400
CAS No.: 877632-01-4
M. Wt: 391.471
InChI Key: ISOWKHORMBGNLE-UHFFFAOYSA-N
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Description

Phenyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is a synthetic carbamate derivative characterized by a unique structural framework combining three key moieties:

  • Furan-2-yl group: A heterocyclic oxygen-containing ring, often associated with metabolic stability and bioactivity in medicinal chemistry.
  • 4-Phenylpiperazine: A nitrogen-containing heterocycle frequently utilized in central nervous system (CNS)-targeting pharmaceuticals due to its affinity for neurotransmitter receptors (e.g., serotonin, dopamine) .
  • Phenyl carbamate: A functional group known for modulating lipophilicity and enzymatic stability.

Synthesis methods likely involve carbamate formation via reaction of the corresponding amine intermediate with phenyl chloroformate, analogous to protocols for related carbamates .

Properties

IUPAC Name

phenyl N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-23(29-20-10-5-2-6-11-20)24-18-21(22-12-7-17-28-22)26-15-13-25(14-16-26)19-8-3-1-4-9-19/h1-12,17,21H,13-16,18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOWKHORMBGNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)OC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Fentanyl Carbamate
  • Structure : Phenyl[1-(2-phenylethyl)-4-piperidinyl]-carbamic acid ethyl ester .
  • Key Differences : Replaces the furan-2-yl and 4-phenylpiperazine groups with a piperidinyl core and phenethyl chain.
  • Pharmacology : As a derivative of fentanyl, it targets opioid receptors, contrasting with the hypothesized serotonin/dopamine receptor affinity of the target compound.
  • Lipophilicity : Higher logP (4.1) due to the phenethyl group, enhancing blood-brain barrier permeability compared to the target compound (estimated logP: 3.2) .
Fenoxycarb
  • Structure: Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate .
  • Key Differences: Contains phenoxyphenoxyethyl substituents instead of furan and phenylpiperazine.
  • Application : Insect growth regulator (pesticide) acting via juvenile hormone mimicry. Demonstrates higher logP (4.5) due to aromatic substituents, favoring environmental persistence over CNS activity .
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) Acetamide
  • Structure: Azetidinone core linked to 4-phenylpiperazine and nitro-chloroaryl groups .
  • Key Differences: Replaces the carbamate with an acetamide and introduces an azetidinone ring.
  • Pharmacology: Reported antimicrobial activity, highlighting how structural variations (e.g., azetidinone) shift therapeutic focus from CNS to anti-infective applications .

Comparative Data Table

Compound Name Molecular Formula MW logP Therapeutic Area Key Substituents References
Phenyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate C23H25N3O3 391.47 3.2* CNS (hypothetical) Furan-2-yl, 4-phenylpiperazine
Fentanyl Carbamate C22H28N2O2 352.5 4.1 Analgesic Piperidinyl, phenethyl
Fenoxycarb C17H19NO4 301.3 4.5 Pesticide Phenoxyphenoxyethyl
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide C21H22ClN5O4 443.88 2.8 Antimicrobial Azetidinone, nitro, chloro

*Estimated logP based on HPLC-derived lipophilicity data for structurally related carbamates .

Key Research Findings

Role of 4-Phenylpiperazine: The presence of this moiety in the target compound and N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide suggests shared synthetic strategies, but divergent biological outcomes due to differing core structures (carbamate vs. azetidinone) .

Furan vs. Piperidine : The furan-2-yl group in the target compound may reduce logP compared to fentanyl carbamate’s piperidine, balancing CNS penetration and metabolic clearance .

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